molecular formula C9H17Cl2N3O B2976812 (1R,2R)-2-Amino-4-(imidazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride CAS No. 2375254-74-1

(1R,2R)-2-Amino-4-(imidazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride

Cat. No.: B2976812
CAS No.: 2375254-74-1
M. Wt: 254.16
InChI Key: XHVSUWBJTALGGF-OIHRUYJBSA-N
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Description

(1R,2R)-2-Amino-4-(imidazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a cyclopentane ring substituted with an amino group and an imidazole moiety, making it a versatile molecule for biochemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-4-(imidazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopentanone, which undergoes a series of transformations.

    Formation of the Amino Group: The cyclopentanone is first converted to a cyclopentanol derivative through reduction. This intermediate is then subjected to amination reactions to introduce the amino group at the desired position.

    Introduction of the Imidazole Moiety: The imidazole ring is introduced via nucleophilic substitution reactions, where an appropriate imidazole derivative reacts with the cyclopentanol intermediate.

    Final Conversion to Dihydrochloride Salt: The final product is obtained by converting the free base to its dihydrochloride salt through treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the imidazole ring or the cyclopentanol moiety, potentially yielding saturated derivatives.

    Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce saturated cyclopentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-Amino-4-(imidazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-4-(imidazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can mimic histidine residues in proteins, allowing it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Amino-4-(pyridin-1-ylmethyl)cyclopentan-1-ol: Similar structure but with a pyridine ring instead of an imidazole.

    (1R,2R)-2-Amino-4-(benzyl)cyclopentan-1-ol: Features a benzyl group instead of an imidazole.

Uniqueness

The presence of the imidazole ring in (1R,2R)-2-Amino-4-(imidazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride makes it unique due to the specific interactions imidazole can have with biological targets, which are not as pronounced with other aromatic rings like pyridine or benzyl.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1R,2R)-2-amino-4-(imidazol-1-ylmethyl)cyclopentan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c10-8-3-7(4-9(8)13)5-12-2-1-11-6-12;;/h1-2,6-9,13H,3-5,10H2;2*1H/t7?,8-,9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVSUWBJTALGGF-OIHRUYJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1N)O)CN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CC1CN2C=CN=C2)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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